6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester
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Description
6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H18N2O2S and its molecular weight is 290.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is ecto-5’-nucleotidase . This enzyme is involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine, a molecule that increases cancer growth through immune system suppression .
Mode of Action
The compound interacts with its target, ecto-5’-nucleotidase, by binding to its active site. This interaction inhibits the enzyme’s activity, preventing the conversion of AMP to adenosine . The exact nature of this interaction and the resulting changes in the enzyme’s conformation are still under investigation.
Biochemical Pathways
The inhibition of ecto-5’-nucleotidase affects the purinergic signaling pathway. This pathway is involved in a variety of physiological processes, including immune response, neurotransmission, and vascular homeostasis . By inhibiting ecto-5’-nucleotidase, the compound reduces the levels of adenosine, thereby modulating the activity of this pathway .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of adenosine levels and the modulation of the purinergic signaling pathway . These effects can lead to a decrease in cancer cell proliferation and an increase in immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and efficacy might be reduced at acidic pH or high temperatures. Additionally, the presence of other molecules that bind to ecto-5’-nucleotidase could potentially compete with the compound, affecting its efficacy .
Properties
IUPAC Name |
ethyl 6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(3)16-15(20)17-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPURKPOSPYBDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.